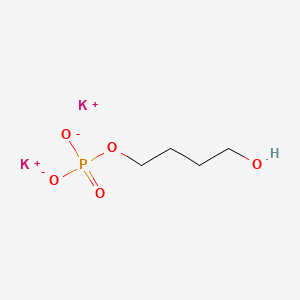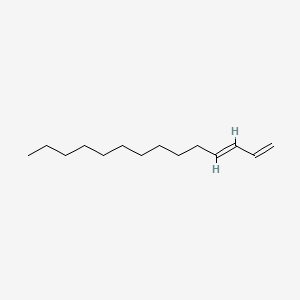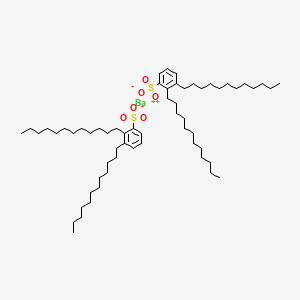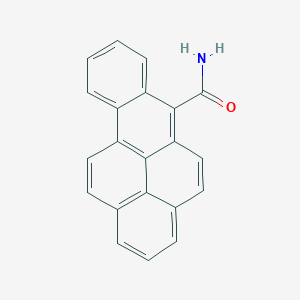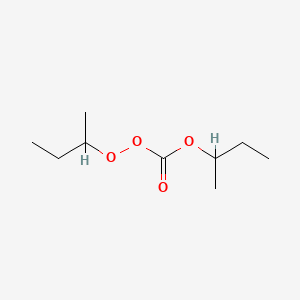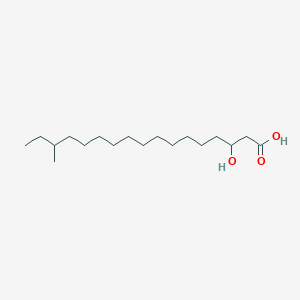
3-Hydroxy-15-methylheptadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-15-methylheptadecanoic acid: is a long-chain fatty acid with a hydroxyl group at the third carbon and a methyl group at the fifteenth carbon. This compound is part of the hydroxy fatty acids family, which are known for their diverse biological activities and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-15-methylheptadecanoic acid typically involves the hydroxylation of 15-methylheptadecanoic acid. This can be achieved through various methods, including:
Hydroxylation using oxidizing agents: Common oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used to introduce the hydroxyl group at the desired position.
Enzymatic hydroxylation: Certain enzymes, such as cytochrome P450 monooxygenases, can selectively hydroxylate fatty acids at specific positions.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are engineered to produce the compound. This method is advantageous due to its sustainability and potential for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Hydroxy-15-methylheptadecanoic acid can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The hydroxyl group can be reduced to form 15-methylheptadecanoic acid.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Esterification reagents: Carboxylic acids, acid chlorides, and catalysts like sulfuric acid (H₂SO₄).
Major Products:
Oxidation products: Ketones, carboxylic acids.
Reduction products: 15-Methylheptadecanoic acid.
Esterification products: Esters of this compound
Scientific Research Applications
Chemistry: : 3-Hydroxy-15-methylheptadecanoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex lipids and other bioactive molecules.
Biology: : This compound is studied for its role in cellular metabolism and signaling. It is also used in the study of lipid metabolism and the function of hydroxy fatty acids in biological systems.
Medicine: : Research has shown that hydroxy fatty acids, including this compound, have potential therapeutic applications due to their anti-inflammatory and antimicrobial properties. They are being investigated for their role in treating metabolic disorders and infections.
Industry: : In the industrial sector, this compound is used in the production of biodegradable polymers, surfactants, and lubricants. Its unique chemical properties make it valuable in the formulation of various industrial products .
Mechanism of Action
The mechanism of action of 3-Hydroxy-15-methylheptadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the third carbon allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. This compound can modulate the activity of enzymes involved in lipid metabolism and signaling pathways, thereby exerting its biological effects. The exact molecular targets and pathways are still under investigation, but it is known to influence inflammatory and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-16-methylheptadecanoic acid: Similar in structure but with the hydroxyl group at the sixteenth carbon.
3-Hydroxy-15-methylhexadecanoic acid: Similar but with a shorter carbon chain.
3-Hydroxy-15-methylpentadecanoic acid: Similar but with an even shorter carbon chain.
Uniqueness: : 3-Hydroxy-15-methylheptadecanoic acid is unique due to its specific carbon chain length and the position of the hydroxyl and methyl groups. These structural features confer distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
122751-77-3 |
|---|---|
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
3-hydroxy-15-methylheptadecanoic acid |
InChI |
InChI=1S/C18H36O3/c1-3-16(2)13-11-9-7-5-4-6-8-10-12-14-17(19)15-18(20)21/h16-17,19H,3-15H2,1-2H3,(H,20,21) |
InChI Key |
NAQWLEAVFFCGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCCCCC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







